Product packaging for Formamide, N-(1-adamantyl-1-propyl)-(Cat. No.:CAS No. 101468-18-2)

Formamide, N-(1-adamantyl-1-propyl)-

Cat. No.: B13736694
CAS No.: 101468-18-2
M. Wt: 221.34 g/mol
InChI Key: HXMLRRPELUNZKX-UHFFFAOYSA-N
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Description

Contextualization of Adamantyl-Substituted Nitrogenous Compounds

Adamantyl-substituted nitrogenous compounds represent a significant class of molecules with a history of therapeutic applications. The discovery of the antiviral activity of amantadine, a simple 1-aminoadamantane, marked the beginning of adamantane's journey in medicinal chemistry. nih.gov This initial success spurred further research into a wide array of adamantane (B196018) derivatives containing nitrogen, which have been investigated for their potential as antiviral, antimicrobial, and even antidiabetic agents. mdpi.com The adamantane moiety is often described as a "lipophilic bullet" due to its ability to anchor a molecule to biological targets, enhancing its pharmacological profile. researchgate.net The nitrogenous component, in turn, provides a handle for further functionalization and can be crucial for biological interactions. nih.gov

Rationale for Investigating N-Substituted Formamides as Molecular Scaffolds

N-substituted formamides are recognized as valuable molecular scaffolds in organic synthesis and medicinal chemistry. The formamide (B127407) group is a key structural feature in many biologically active molecules and serves as a versatile precursor for the synthesis of more complex heterocyclic systems like benzimidazoles and benzothiazoles. organic-chemistry.orgresearchgate.net These heterocyclic structures are core components of numerous drugs with a wide range of activities, including antifungal, antitumor, and antihypertensive properties. organic-chemistry.org The ability of N-substituted formamides to act as a source of a one-carbon unit (C1 source) in cyclization reactions makes them particularly useful in the construction of diverse molecular architectures. organic-chemistry.orgresearchgate.net Furthermore, the formamide moiety itself can engage in various chemical transformations, making it a valuable building block for creating libraries of compounds for drug discovery. rsc.org

Scope and Research Objectives for N-(1-adamantyl-1-propyl)formamide Studies

The investigation into Formamide, N-(1-adamantyl-1-propyl)- is driven by the potential to create novel molecules with unique properties stemming from the combination of the adamantyl group and the formamide scaffold. Research objectives for this compound would likely focus on several key areas. A primary goal would be the synthesis and characterization of the compound and its derivatives. Following synthesis, a thorough evaluation of its chemical reactivity would be essential, particularly its utility as a precursor for more complex adamantyl-containing heterocyclic compounds.

A significant area of investigation would be the exploration of its potential biological activities. Drawing from the known properties of adamantane derivatives, studies would likely assess its antiviral and antimicrobial properties. mdpi.com Furthermore, given the role of related compounds in targeting ion channels and other biological targets, research could extend to its effects on the central nervous system or its potential as an anti-inflammatory agent. nih.govnih.gov The unique steric and electronic properties conferred by the 1-adamantyl-1-propyl substituent would be of particular interest in understanding structure-activity relationships.

Table 1: Physicochemical Properties of N-(1-adamantyl)formamide and a related compound

PropertyN-(1-adamantyl)formamideN-[1-(1-adamantyl)hexyl]formamide
CAS Number 3405-48-9 chemicalbook.com101468-17-1 molbase.com
Molecular Formula C11H17NO lookchem.comC17H29NO molbase.com
Molecular Weight 179.26 g/mol lookchem.com263.42 g/mol molbase.com
Melting Point 140 °C lookchem.comNot Available
Boiling Point 332 °C at 760 mmHg lookchem.com409.8ºC at 760mmHg molbase.com
Density 1.11 g/cm³ lookchem.com1.019g/cm³ molbase.com
Flash Point 195.3 °C lookchem.com251ºC molbase.com
Refractive Index 1.542 lookchem.com1.517 molbase.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H23NO B13736694 Formamide, N-(1-adamantyl-1-propyl)- CAS No. 101468-18-2

Properties

CAS No.

101468-18-2

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

N-[1-(1-adamantyl)propyl]formamide

InChI

InChI=1S/C14H23NO/c1-2-13(15-9-16)14-6-10-3-11(7-14)5-12(4-10)8-14/h9-13H,2-8H2,1H3,(H,15,16)

InChI Key

HXMLRRPELUNZKX-UHFFFAOYSA-N

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NC=O

Origin of Product

United States

Synthetic Methodologies for N 1 Adamantyl 1 Propyl Formamide and Analogues

Direct Formylation Strategies of N-(1-adamantyl-1-propyl)amine Precursors

The most straightforward approach to N-(1-adamantyl-1-propyl)formamide is the direct formylation of the corresponding primary amine, N-(1-adamantyl-1-propyl)amine. This transformation can be accomplished using various formylating agents and catalytic systems, each with its own set of advantages and limitations.

Utilization of Formic Acid and Its Derivatives

Formic acid is a common and cost-effective reagent for the N-formylation of amines. The reaction typically proceeds by heating the amine with formic acid, often in a solvent that allows for the removal of water, such as toluene (B28343), using a Dean-Stark apparatus to drive the equilibrium towards the product. nih.govscispace.com For sterically hindered amines like N-(1-adamantyl-1-propyl)amine, harsher conditions or the use of activating agents might be necessary to achieve high yields. nih.gov

One common variation is the use of acetic formic anhydride (B1165640) (AFA), generated in situ from formic acid and acetic anhydride. nih.gov This mixed anhydride is a more potent formylating agent than formic acid alone and can be effective for the formylation of sterically demanding amines. nih.gov The reaction is typically carried out at low temperatures to control reactivity. nih.gov

Ammonium formate (B1220265) has also been employed as a formylating agent, particularly for anilines and secondary amines, upon refluxing in a suitable solvent like acetonitrile. nih.gov However, its applicability to bulky primary amines like the adamantyl-propylamine precursor would require specific investigation.

Table 1: Formylation of Amines using Formic Acid and Derivatives

Amine Substrate Formylating Agent Solvent Conditions Yield (%) Reference
Benzylamine 85% Formic Acid Toluene Reflux with Dean-Stark trap 98 scispace.com
Primary Alkyl Amines 85% Formic Acid Toluene Reflux with Dean-Stark trap Excellent scispace.com
Secondary Amines 85% Formic Acid Toluene Reflux with Dean-Stark trap 94-98 scispace.com
Sterically Hindered Amines Acetic Formic Anhydride Not specified Not specified High nih.gov
L-proline benzyl (B1604629) ester Formic Acid/Ammonium Formate Not specified Not specified 75 nih.gov

Application of Formylating Reagents and Catalytic Systems

A variety of catalytic systems have been developed to facilitate the N-formylation of amines under milder conditions and with higher efficiency. These methods often offer advantages in terms of substrate scope and functional group tolerance.

Recent advances have highlighted the use of catalysts for the N-formylation of amines and nitroarenes as a prominent and chemoselective method for producing formyl amides. rsc.org These reactions can be carried out in environmentally friendly media such as water, polyethylene (B3416737) glycol, and ionic liquids, or even under solvent-free conditions. rsc.org Metal or metal oxide-based catalysts, including heterogeneous nanocatalysts, are particularly effective due to their thermal stability, reusability, and high catalytic performance. rsc.org

For instance, bimetallic catalysts such as AuPd–Fe₃O₄ nanoparticles have been shown to catalyze the N-formylation of secondary amines at room temperature using methanol (B129727) as the formyl source and oxygen as an oxidant. mdpi.com While this is demonstrated for secondary amines, the principle could be adapted for primary amines with bulky substituents.

Another green approach involves the use of carbon dioxide (CO₂) as a C1 source for formylation. Porous organometallic polymers have been shown to be highly efficient and recyclable catalysts for the N-formylation of a wide range of amines with CO₂ and H₂ under mild reaction conditions. fudan.edu.cn In some cases, the formylation of amines using CO₂ and hydrosilanes can even proceed without a catalyst, with the solvent playing a crucial role in promoting the reaction. rsc.org

Mechanochemical methods, such as ball milling, have also emerged as a simple and effective approach for the N-formylation of amines using formic acid, with imidazole (B134444) acting as a promoter. nih.gov

Table 2: Catalytic N-Formylation of Amines

Catalyst/Reagent Formyl Source Amine Scope Key Features Reference
Porous Organometallic Polymers CO₂ / H₂ Diverse amines High efficiency, recyclable catalyst, mild conditions fudan.edu.cn
AuPd–Fe₃O₄ Nanoparticles Methanol / O₂ Secondary amines Room temperature, reusable catalyst mdpi.com
Imidazole (promoter) Formic Acid Primary and secondary amines Mechanochemical (ball milling), solvent-free nih.gov
None (solvent-promoted) CO₂ / Hydrosilanes Amines Catalyst-free, ambient conditions rsc.org

Alternative Synthetic Routes to Adamantyl-Propyl Formamide (B127407) Scaffolds

Instead of direct formylation of a pre-formed amine, an alternative strategy involves constructing the adamantane-propyl-amine backbone with the nitrogen already functionalized or in a form amenable to subsequent conversion to the formamide.

One such approach could involve the Leuckart–Wallach reaction, where an adamantyl ketone is reductively aminated using formamide or a mixture of formamide and formic acid. nih.gov This method directly introduces the N-formyl group during the amination process.

Another strategy could be the construction of the adamantane (B196018) scaffold from bicyclic precursors, a "ground-up" approach that allows for the introduction of functional groups at specific positions. nih.gov For instance, a substituted bicyclo[3.3.1]nonane derivative could be cyclized to form the adamantane core, with a propyl-amine or a precursor to it already in place. This method offers a high degree of control over the final structure.

Furthermore, ring expansion reactions of smaller cage systems like noradamantane can be utilized to synthesize substituted adamantanes. nih.gov These rearrangements often proceed through carbocationic intermediates that can be trapped by nitrogen-containing nucleophiles, potentially leading to the desired adamantyl-propyl amine precursor.

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is crucial for maximizing the yield and purity of N-(1-adamantyl-1-propyl)formamide, especially given the steric bulk of the adamantyl group. Key parameters that are often tuned include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.

In the case of formic acid-mediated formylation, the use of a Dean-Stark trap to remove water is a critical optimization for driving the reaction to completion. nih.govscispace.com The choice of solvent (e.g., toluene vs. benzene) can also significantly impact the yield. scispace.com

For catalytic systems, optimization involves screening different catalysts, catalyst loadings, ligands, and reaction media. For example, in the formylation of amines with CO₂, factors such as the specific surface area of a porous polymer catalyst and its CO₂ adsorption capability are crucial for achieving excellent yields. fudan.edu.cn In mechanochemical reactions, parameters like the milling frequency, the size and number of milling balls, and the reaction time are optimized to enhance the reaction efficiency. nih.gov

Stereochemical Control and Regioselectivity in Synthesis

When dealing with substituted adamantane derivatives or analogues of N-(1-adamantyl-1-propyl)formamide, stereochemical control and regioselectivity become important considerations.

Stereochemical Control: If the propyl chain or the adamantane moiety contains chiral centers, stereoselective synthesis is necessary to obtain a single enantiomer or diastereomer. The synthesis of enantiomerically pure adamantane derivatives has been achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, and asymmetric catalysis. nih.gov For example, the stereoselective synthesis of adamantane-substituted heterocycles has been accomplished through transformations of adamantyl-substituted N-Boc-homoallylamines. nih.gov The principles of these stereoselective methods could be applied to the synthesis of chiral analogues of N-(1-adamantyl-1-propyl)formamide.

Regioselectivity: The adamantane cage has two types of bridgehead positions (tertiary C-H) and three types of methylene (B1212753) positions (secondary C-H). Functionalization of the adamantane ring itself needs to be regioselective if substitution at a position other than C1 is desired. While the 1-position is the most reactive towards many electrophilic substitutions, achieving substitution at other positions often requires specific directing groups or synthetic strategies. In the context of the target molecule, the propyl group is attached to the 1-position of the adamantane, which is the most synthetically accessible. However, for the synthesis of analogues with substitution at other positions on the adamantane ring, regioselective C-H functionalization methods would be required. For instance, regioselective C3-formylation has been demonstrated for 2H-indazoles using specific reagents under microwave-assisted conditions, highlighting that regiocontrol is achievable in formylation reactions of complex molecules. thieme-connect.de

Mechanistic Elucidation of Reactions Involving N 1 Adamantyl 1 Propyl Formamide

Hydrolysis Pathways and Kinetics of N-Substituted Formamides

The hydrolysis of N-substituted formamides, including N-(1-adamantyl-1-propyl)formamide, to yield a primary amine and formic acid is a fundamental process that can proceed through different pathways depending on the pH of the medium. The reaction is subject to both acid and base catalysis. psu.edu

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule. In contrast, basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. For many amides, the hydrolysis rate is pH-dependent, showing distinct regions of acid catalysis, base catalysis, and a pH-independent region near neutral pH. psu.edu

The kinetics of these reactions are profoundly influenced by the nature of the substituent on the nitrogen atom. In the case of N-(1-adamantyl-1-propyl)formamide, the bulky adamantylpropyl group is expected to exert significant steric hindrance. This steric bulk can impede the approach of the nucleophile (water or hydroxide ion) to the carbonyl carbon, thereby decreasing the rate of hydrolysis compared to formamides with smaller N-substituents like N-methylformamide. psu.eduresearchgate.net Studies on related N-substituted amides have shown that the hydrolysis rate constant is highly sensitive to the size of the substituent. psu.edu

Enzymatic hydrolysis of N-substituted formamides represents another pathway. Specific enzymes, such as N-substituted formamide (B127407) deformylase (NfdA), can catalyze the hydrolysis of these compounds to the corresponding amine and formate (B1220265). nih.govnih.gov While the substrate specificity of these enzymes varies, studies have shown that they can process various N-substituted formamides. nih.gov The efficiency of enzymatic hydrolysis for a sterically hindered substrate like N-(1-adamantyl-1-propyl)formamide would depend on the architecture of the enzyme's active site.

SubstrateRelative Hydrolysis Rate (%)Kinetic Parameter (Km)Kinetic Parameter (Vmax)
N-benzylformamide1000.075 mM52.7 µmol·min⁻¹·mg⁻¹
N-butylformamide3.4Not ReportedNot Reported

This table presents kinetic data for the enzymatic hydrolysis of different N-substituted formamides by N-substituted formamide deformylase (NfdA), illustrating substrate specificity. Data sourced from nih.gov.

Formamide Cleavage and Rearrangement Processes

Beyond simple hydrolysis, the formamide functional group can undergo other cleavage and rearrangement reactions. A significant transformation for N-substituted formamides is their conversion into isonitriles (isocyanides). This reaction represents a formal dehydration and changes the connectivity of the atoms.

One effective method for this transformation involves treating the N-substituted formamide with triphenylphosphine (B44618) and iodine in the presence of a tertiary amine like triethylamine. organic-chemistry.org This process is typically rapid, completed within an hour under ambient conditions, and provides high yields of the corresponding isonitrile. organic-chemistry.org The reaction is versatile and compatible with various functional groups. organic-chemistry.org For N-(1-adamantyl-1-propyl)formamide, this reaction would yield 1-isocyano-1-propyl-adamantane.

The proposed mechanism, investigated by ³¹P NMR spectroscopy, suggests the formation of phosphonium (B103445) intermediates that subsequently lead to the isonitrile product via an α-elimination process. organic-chemistry.org This conversion is crucial as it transforms the formamide into a synthetically versatile isonitrile, which is a valuable building block in organic synthesis. organic-chemistry.org

Involvement in Cascade and Multicomponent Reactions

While N-(1-adamantyl-1-propyl)formamide itself may not be a direct reactant in many published cascade or multicomponent reactions (MCRs), its derivative, the corresponding isonitrile, is a cornerstone of such chemistry. organic-chemistry.org Multicomponent reactions, where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and ability to rapidly build molecular complexity.

The conversion of N-(1-adamantyl-1-propyl)formamide to 1-isocyano-1-propyl-adamantane opens the door to its participation in classic MCRs such as the Ugi and Passerini reactions. organic-chemistry.org

Ugi Reaction: A four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isonitrile.

Passerini Reaction: A three-component reaction between a carboxylic acid, a ketone or aldehyde, and an isonitrile.

The unique steric and electronic properties of the adamantyl group can be strategically employed in these reactions to influence stereochemical outcomes and to synthesize complex, cage-containing molecules that are of interest in medicinal chemistry and materials science. The use of isonitriles derived from N-substituted formamides in MCRs is a powerful strategy for the synthesis of diverse heterocyclic compounds, such as thiazoles. nih.govresearchgate.net

Interaction with Catalytic Systems and Reaction Media

The adamantane (B196018) scaffold is frequently used in the design of catalysts and ligands due to its well-defined and rigid structure, steric bulk, and chemical inertness. researchgate.net These properties are directly relevant to the behavior of N-(1-adamantyl-1-propyl)formamide in catalyzed reactions.

The bulky adamantyl group can influence the interaction between the molecule and a catalyst's active site in several ways:

Steric Shielding: It can block certain reaction pathways or enforce a specific orientation of the substrate relative to the catalyst, potentially leading to enhanced selectivity.

Solubility and Phobicity: The lipophilic nature of the adamantane cage affects the molecule's solubility in different reaction media, which can be crucial for reaction efficiency, especially in biphasic or aqueous systems.

Non-covalent Interactions: Adamantyl moieties can participate in host-guest interactions. For instance, an adamantyl-modified N-heterocyclic carbene (NHC) ligand has been shown to form a supramolecular complex with cucurbituril (B1219460) hosts, a strategy used for the non-covalent immobilization of homogeneous catalysts. nih.gov

The formamide group itself can act as a ligand, coordinating to a metal center in an organometallic catalyst. However, the steric hindrance from the adjacent adamantylpropyl group would heavily modulate this interaction. In palladium-catalyzed reactions, for example, the coordination of reactants to the metal center is a critical step, and bulky ligands or substrates play a key role in stabilizing intermediates and controlling the reaction pathway. mdpi.com

Catalyst/Ligand FeatureInfluence on ReactionExample Application
Steric BulkControls selectivity, shields reactive sitesAsymmetric catalysis
RigidityProvides a well-defined structural scaffoldDevelopment of organocatalysts
LipophilicityAffects solubility and phase behaviorBiphasic catalysis, host-guest chemistry
Supramolecular InteractionsEnables non-covalent catalyst immobilizationRecyclable homogeneous catalysts

This table summarizes the influence of the adamantane scaffold, present in N-(1-adamantyl-1-propyl)formamide, on catalytic systems. Data sourced from researchgate.netnih.gov.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry, particularly using Density Functional Theory (DFT) and ab initio methods, provides powerful tools for elucidating the detailed mechanisms of chemical reactions. nih.gov For reactions involving N-(1-adamantyl-1-propyl)formamide, computational modeling can be used to map potential energy surfaces, identify transition states, and calculate activation barriers for various pathways.

A key area of investigation is the hydrolysis of N-substituted formamides. Computational studies on model compounds have explored different mechanistic pathways, such as direct hydrolysis involving one water molecule versus water-assisted hydrolysis involving two or more water molecules. nih.gov These studies have detailed distinct pathways:

Pathway 1: Initial attack of a water oxygen at the carbonyl carbon, followed by proton transfers leading to a tetrahedral intermediate, and subsequent C-N bond cleavage. nih.gov

Pathway 2: A concerted process where water attacks the carbonyl carbon while simultaneously transferring a proton to the pyrimidine (B1678525) nitrogen, leading directly to C-N bond scission. nih.gov

Pathway 3: A concerted attack of water on the carbonyl carbon, proton transfer to the amide nitrogen, and C-N bond cleavage. nih.gov

For a model N-substituted formamide, calculations showed that the water-assisted pathway is slightly more favorable than direct hydrolysis. nih.gov The inclusion of bulk solvent effects via simulation methods further refines the energy barriers. nih.gov

Applying these computational methods to N-(1-adamantyl-1-propyl)formamide would allow for a quantitative assessment of the steric effect of the adamantylpropyl group on the transition state energies for hydrolysis and other reactions. Such models could predict reaction kinetics and favorability of different pathways, guiding experimental work. mdpi.com

Hydrolysis PathwayNumber of Water MoleculesCalculated Energy Barrier (Gas Phase)Most Favorable Pathway
Direct Hydrolysis - Path 11HigherNo
Direct Hydrolysis - Path 21LowerYes (for direct)
Water-Assisted Hydrolysis - Path 12Lowest OverallYes (overall)
Water-Assisted Hydrolysis - Path 22HigherNo

This table summarizes theoretical findings from DFT calculations on the hydrolysis mechanisms of a model N-substituted formamide, N-(2-oxo-1,2-dihydro-pyrimidinyl) formamide. Energy barriers are relative. Data sourced from nih.gov.

Based on a thorough review of scientific literature and chemical databases, there is no publicly available experimental data for the specific compound "Formamide, N-(1-adamantyl-1-propyl)-". The required spectroscopic and analytical information, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, is essential to generate the detailed and scientifically accurate article as requested in your outline.

Constructing the article without this data would involve speculation and the use of information from related but structurally distinct compounds, which would be scientifically inaccurate and would not adhere to the strict requirement of focusing solely on "Formamide, N-(1-adamantyl-1-propyl)-".

Therefore, this request cannot be fulfilled at this time due to the absence of the necessary research findings for the specified chemical compound.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. The spectrum of "Formamide, N-(1-adamantyl-1-propyl)-" is expected to be a composite of the vibrations originating from the adamantane (B196018) cage, the propyl linker, and the formamide (B127407) group.

The adamantane cage exhibits a unique and characteristic set of vibrations. These are primarily due to C-H stretching and bending, as well as C-C skeletal vibrations. The C-H stretching modes of the CH₂ and CH groups in the adamantyl moiety are typically observed as strong, broad bands in the infrared spectrum around 2915 cm⁻¹ and 2855 cm⁻¹, with corresponding strong signals in the Raman spectrum. researchgate.net The region below 1500 cm⁻¹ in the spectra is dominated by a series of sharp bands corresponding to CH₂ scissoring (~1450 cm⁻¹), and various CH₂ rocking, wagging, and twisting motions, in addition to the C-C skeletal deformations of the rigid cage structure. researchgate.net

The formamide group gives rise to several distinct and well-characterized vibrational bands, often referred to as amide bands. The most prominent of these is the amide I band, which is primarily due to the C=O stretching vibration. For a secondary amide like "Formamide, N-(1-adamantyl-1-propyl)-", this band is expected to appear as a strong absorption in the IR spectrum, typically in the range of 1650-1680 cm⁻¹. The amide II band, which results from a coupling of the N-H in-plane bending and C-N stretching vibrations, is another key feature, generally appearing between 1510 cm⁻¹ and 1570 cm⁻¹. The N-H stretching vibration itself is observed as a sharp to broad band in the region of 3250-3350 cm⁻¹.

By combining the spectral features of these two key components, a predictive vibrational analysis for "Formamide, N-(1-adamantyl-1-propyl)-" can be constructed. The presence of the propyl group would add further C-H stretching and bending vibrations, which may overlap with those from the adamantane cage.

Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)Expected Intensity
N-H StretchAmide3250 - 3350Medium to Strong (IR)
C-H Stretch (Adamantyl & Propyl)Alkyl2850 - 3000Strong (IR, Raman)
C=O Stretch (Amide I)Amide1650 - 1680Strong (IR)
N-H Bend / C-N Stretch (Amide II)Amide1510 - 1570Medium to Strong (IR)
CH₂ Scissoring (Adamantyl & Propyl)Alkyl~1450Medium (IR)
C-C Skeletal VibrationsAdamantylBelow 1400Weak to Medium

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for "Formamide, N-(1-adamantyl-1-propyl)-" is not publicly available, valuable insights into its likely solid-state conformation can be gleaned from crystallographic studies of other N-adamantyl amides. strath.ac.uknih.govresearchgate.net

A critical structural feature of amides is the planarity of the amide bond, which arises from the delocalization of the nitrogen lone pair into the carbonyl π-system. However, significant steric hindrance can force the amide bond to deviate from planarity. The bulky nature of the adamantyl group is known to exert considerable steric pressure. nih.govstrath.ac.uk In sterically crowded amides containing adamantane moieties, a notable out-of-plane distortion of the amide bond has been observed. nih.govstrath.ac.uk For instance, in a particularly sterically hindered amide with two adamantane fragments, a deviation from planarity of the amide bond as high as 16.0° has been reported. nih.govstrath.ac.uk

Given this precedent, it is highly probable that the "Formamide, N-(1-adamantyl-1-propyl)-" molecule would also exhibit a non-planar amide bond in the solid state. The 1-propyl spacer between the adamantyl cage and the formamide nitrogen would provide some conformational flexibility, but the sheer size of the adamantyl group is still expected to influence the local geometry around the amide linkage.

The crystal packing of this compound would likely be governed by a combination of van der Waals interactions involving the lipophilic adamantyl and propyl groups, and intermolecular hydrogen bonding between the N-H proton of one molecule and the carbonyl oxygen of a neighboring molecule. researchgate.net This hydrogen bonding is a common and strong directional force in the crystal packing of amides, often leading to the formation of chains or ribbons. researchgate.net

Structural ParameterTypical Value in Planar AmidesExpected Value in N-(1-adamantyl-1-propyl)formamideRationale
Amide Bond Torsion Angle (ω)~180° (trans)Deviation from 180°Steric hindrance from the bulky adamantylpropyl group. nih.govstrath.ac.uk
C-N Bond Length~1.33 ÅSlightly elongated (>1.33 Å)Reduced p-orbital overlap in a non-planar amide.
C=O Bond Length~1.23 ÅClose to typical valueLess affected by twisting than the C-N bond.
Intermolecular InteractionsN-H···O=C Hydrogen BondsExpected to be a dominant packing motif. researchgate.netStrong hydrogen bond donor (N-H) and acceptor (C=O).

Computational and Theoretical Investigations of N 1 Adamantyl 1 Propyl Formamide

Exploration of Biological Interactions and Mechanistic Insights in Vitro and in Silico Focus

Enzyme Inhibition and Binding Kinetics Studies (In Vitro)

While no studies have been published on the direct enzyme inhibition or binding kinetics of Formamide (B127407), N-(1-adamantyl-1-propyl)-, research on analogous adamantyl carboxamides and acetamides has identified them as potent enzyme inhibitors. A notable example is their activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in regulating glucocorticoid levels. nih.govnih.gov

Optimization of a lead compound, an adamantyl carboxamide, resulted in derivatives with IC₅₀ values in the nanomolar range for the inhibition of human 11β-HSD1. nih.govnih.gov These compounds were found to be highly selective, showing no significant activity against the related enzymes 11β-HSD2 and 17β-HSD1. nih.govnih.gov The data suggests that the adamantane (B196018) core is a key structural feature for binding and inhibition.

Another study on N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide identified bacterial DNA gyrase as a potential target, highlighting the antimicrobial possibilities of this class of compounds.

Identification of Specific Enzyme Targets (e.g., amidohydrolases)

Based on research into related adamantane amides, a key enzyme target that has been identified is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . nih.govnih.gov This enzyme is responsible for the conversion of inactive cortisone (B1669442) to active cortisol, and its inhibition is a therapeutic strategy for metabolic disorders. The adamantyl carboxamide series demonstrated potent and selective inhibition of this enzyme. nih.govnih.gov

Additionally, some adamantane derivatives have been investigated for their potential to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory epoxyeicosatrienoic acids (EETs). mdpi.com While not formamides, benzohomoadamantane derivatives have shown promise as sEH inhibitors, suggesting that the adamantane scaffold can be tailored to target various hydrolases. mdpi.com There is no direct evidence, however, of Formamide, N-(1-adamantyl-1-propyl)- inhibiting amidohydrolases.

Structure-Activity Relationship (SAR) within N-(1-adamantyl-1-propyl)formamide Derivatives

Specific SAR studies for N-(1-adamantyl-1-propyl)formamide derivatives are not available. However, extensive SAR studies have been conducted on the adamantyl carboxamide and acetamide (B32628) inhibitors of 11β-HSD1. nih.gov These studies revealed several key insights:

The Adamantane Moiety: The bulky adamantane group is crucial for the inhibitory activity, likely fitting into a hydrophobic pocket of the enzyme's active site.

The Amide Linker: The nature of the amide linker and the groups attached to it significantly influence potency.

Aromatic Substituents: Modifications to the aromatic rings connected to the amide group led to significant variations in inhibitory potency.

Inhibitory Activity of Selected Adamantyl Carboxamide Derivatives against human 11β-HSD1 nih.govnih.gov
CompoundStructureIC₅₀ (nM)
3Adamantyl carboxamide lead>10000
4Adamantyl acetamide analogue>10000
15Optimized adamantyl carboxamide114
41Non-adamantyl analogue280

Receptor Binding and Modulation Studies (In Vitro/Cell-Free Systems)

There is no specific information in the scientific literature regarding the receptor binding and modulation properties of Formamide, N-(1-adamantyl-1-propyl)- in cell-free systems. The research on adamantane derivatives often focuses on enzyme inhibition or channel blocking rather than direct receptor agonism or antagonism. While more complex adamantane-containing molecules have been designed to target specific receptors like the NMDA receptor or sigma-2 receptor, these findings cannot be directly extrapolated to the much simpler structure of Formamide, N-(1-adamantyl-1-propyl)-.

Cellular Uptake and Intracellular Fate (In Vitro Mechanistic Studies)

Mechanistic studies on the cellular uptake of Formamide, N-(1-adamantyl-1-propyl)- have not been performed. However, the lipophilic nature of the adamantane group is well-known to enhance the passive diffusion of molecules across cell membranes. It is therefore highly probable that this small molecule can readily enter cells.

Studies on larger molecules conjugated with an adamantyl group support this hypothesis. For instance, adamantyl-conjugated peptide nucleic acids (PNA) have shown significantly improved cellular uptake compared to their non-conjugated counterparts. The mechanism is thought to involve endocytosis, but for a small molecule like Formamide, N-(1-adamantyl-1-propyl)-, passive diffusion is the more likely route. The intracellular fate of the compound after uptake is unknown.

Investigation of Potential Biological Pathways Modulated by N-(1-adamantyl-1-propyl)formamide (In Vitro mechanistic)

Direct evidence for biological pathways modulated by Formamide, N-(1-adamantyl-1-propyl)- is absent from the literature. However, based on the activities of related compounds, some potential pathways can be hypothesized.

The demonstrated inhibition of 11β-HSD1 by adamantyl carboxamides suggests a potential for modulating the glucocorticoid signaling pathway . nih.govnih.gov By inhibiting 11β-HSD1, such compounds can reduce the intracellular levels of active cortisol, thereby impacting downstream processes related to metabolism and inflammation.

Furthermore, studies on N-adamantyl phthalimidines have shown that these compounds can reduce the levels of secreted TNF-α and nitrite (B80452) in cell cultures. nih.govnih.gov This points towards a potential modulation of inflammatory pathways , possibly through the inhibition of nitric oxide production or by affecting cytokine signaling. nih.govnih.gov One hypothesis is that these molecules may act as radical scavengers, directly intercepting reactive oxygen and nitrogen species. nih.gov

Advanced Chemical Applications and Material Science Prospects

Utilization as a Synthetic Intermediate in Organic Synthesis

There is no available literature detailing the use of Formamide (B127407), N-(1-adamantyl-1-propyl)- as a synthetic intermediate in organic synthesis.

Role in Supramolecular Chemistry and Self-Assembly

No studies have been found that investigate the role of Formamide, N-(1-adamantyl-1-propyl)- in supramolecular chemistry or self-assembly processes.

Potential in Polymer Chemistry and Material Modification

There is no documented research on the potential applications of Formamide, N-(1-adamantyl-1-propyl)- in polymer chemistry or for material modification purposes.

Development of Analytical Probes and Chemical Sensors

Information regarding the development of analytical probes or chemical sensors derived from or utilizing Formamide, N-(1-adamantyl-1-propyl)- is not present in the current body of scientific literature.

Emerging Research Directions and Future Perspectives

Integration with Automated Synthesis and High-Throughput Screening

The exploration of the therapeutic potential of adamantane (B196018) derivatives like Formamide (B127407), N-(1-adamantyl-1-propyl)- is increasingly benefiting from the integration of automated synthesis and high-throughput screening (HTS) platforms. These technologies are pivotal in accelerating the discovery and optimization of bioactive compounds. sigmaaldrich.comenamine.net

Automated synthesis platforms, often utilizing robotic systems, can rapidly generate libraries of analogous compounds by systematically modifying the core structure of Formamide, N-(1-adamantyl-1-propyl)-. For instance, variations in the formamide group or substitutions on the adamantane cage can be programmed to produce a diverse set of molecules for biological evaluation. This approach is significantly more efficient than traditional manual synthesis methods. arkat-usa.org

Once a library of derivatives is synthesized, HTS methods are employed to rapidly assess their biological activity against various targets. HTS assays can be configured to measure a wide range of biological responses, such as enzyme inhibition, receptor binding, or changes in cell viability. mdpi.comnih.gov The use of miniaturized assay formats, such as 384- or 1536-well plates, allows for the simultaneous screening of thousands of compounds, generating vast amounts of data in a short period. enamine.net

The data generated from HTS can then be used to identify "hit" compounds with desired biological activity. This information is crucial for establishing structure-activity relationships (SAR), which guide the design of subsequent generations of more potent and selective molecules. frontiersin.org

TechnologyApplication in Formamide, N-(1-adamantyl-1-propyl)- ResearchPotential Advantages
Automated Synthesis Rapid generation of a library of derivatives with modifications to the adamantane or formamide moieties.Increased efficiency, reproducibility, and access to a wider chemical space.
High-Throughput Screening (HTS) Parallel biological evaluation of compound libraries against various targets.Accelerated hit identification, generation of large datasets for SAR studies.
Robotic Plating Systems Precise and rapid dispensing of compounds for HTS assays.Minimized human error, increased throughput.
Automated Data Analysis Computational processing of HTS data to identify active compounds and patterns.Efficient data handling and interpretation.

Exploration of Novel Biological Targets and Therapeutic Research Avenues (Pre-clinical, non-human focus)

The lipophilic nature and rigid structure of the adamantane group in Formamide, N-(1-adamantyl-1-propyl)- suggest its potential to interact with a variety of biological targets. nih.gov Pre-clinical research into adamantane derivatives has revealed a broad spectrum of biological activities, offering numerous avenues for future investigation. mdpi.com

One promising area of exploration is the central nervous system (CNS). The adamantane moiety is known to facilitate the crossing of the blood-brain barrier, a critical property for drugs targeting CNS disorders. publish.csiro.au For example, memantine, an adamantane derivative, is an antagonist of the N-methyl-D-aspartate (NMDA) receptor and is used in the treatment of Alzheimer's disease. publish.csiro.aunih.gov Pre-clinical studies could investigate whether Formamide, N-(1-adamantyl-1-propyl)- or its analogues exhibit activity at NMDA receptors or other CNS targets like AMPA receptors, KATP channels, or the GABAergic system. nih.gov

Another significant research avenue is in the field of infectious diseases. Amantadine and rimantadine (B1662185) are well-known antiviral drugs that target the M2 ion channel of the influenza A virus. nih.gov The adamantane cage plays a crucial role in blocking this channel. Future pre-clinical studies could screen Formamide, N-(1-adamantyl-1-propyl)- and its derivatives for activity against a range of viruses, including influenza, hepatitis C, and HIV. nih.gov There is also emerging evidence of adamantane derivatives possessing antibacterial and antifungal properties, which warrants further investigation. mdpi.com

Enzyme inhibition is another key area of interest. The adamantyl group can serve as a hydrophobic anchor, positioning a molecule within the active site of an enzyme. researchgate.net For instance, certain adamantyl amides have been identified as inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme, which is implicated in metabolic diseases. nih.gov Pre-clinical research could explore the inhibitory potential of Formamide, N-(1-adamantyl-1-propyl)- against a panel of enzymes, such as kinases, proteases, or hydrolases. The sigma-2 receptor has also been identified as a potential target for adamantane-based compounds in the context of cancer research. nih.gov

Advanced Computational Design and Predictive Modeling for Structure-Function Relationships

Advanced computational design and predictive modeling are becoming indispensable tools in modern drug discovery, and their application to Formamide, N-(1-adamantyl-1-propyl)- holds significant promise for accelerating the identification of novel therapeutic agents. These in silico methods allow researchers to predict the biological activity and physicochemical properties of molecules before they are synthesized, saving considerable time and resources. mdpi.com

Molecular docking is a computational technique that can predict the preferred binding orientation of a molecule to a biological target. nih.gov For Formamide, N-(1-adamantyl-1-propyl)-, docking studies could be used to explore its potential interactions with the active sites of various enzymes or the binding pockets of receptors. mdpi.comnih.gov This can provide insights into the molecular basis of its activity and guide the design of derivatives with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org By generating a library of virtual derivatives of Formamide, N-(1-adamantyl-1-propyl)- and calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters), a QSAR model can be developed to predict the activity of unsynthesized compounds. Machine learning algorithms are increasingly being used to build more sophisticated and predictive QSAR models. frontiersin.org

Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of Formamide, N-(1-adamantyl-1-propyl)- when interacting with a biological target over time. nih.gov These simulations can reveal important information about the stability of the drug-receptor complex and the conformational changes that may occur upon binding.

Computational MethodApplication to Formamide, N-(1-adamantyl-1-propyl)-Predicted Outcomes
Molecular Docking Predicting the binding mode and affinity to biological targets.Identification of key interactions, prioritization of derivatives for synthesis.
QSAR Modeling Establishing a correlation between chemical structure and biological activity.Prediction of the activity of virtual compounds, guidance for lead optimization.
Molecular Dynamics Simulating the dynamic behavior of the compound-target complex.Assessment of binding stability, understanding of conformational changes.
Pharmacophore Modeling Identifying the essential 3D features required for biological activity.Design of novel scaffolds with similar activity profiles.

Challenges and Opportunities in Adamantyl Chemistry Research

While the unique properties of the adamantane scaffold offer many opportunities, research in adamantyl chemistry also faces several challenges. A primary challenge is the selective functionalization of the adamantane cage. nih.gov The C-H bonds of adamantane are strong, making their activation and subsequent modification difficult. researchgate.netresearchgate.net Developing new synthetic methods for the regioselective introduction of functional groups onto the adamantane core is an ongoing area of research. chemrxiv.org

The synthesis of complex adamantane derivatives can also be a multi-step and labor-intensive process, which can hinder the rapid exploration of chemical space. arkat-usa.orgyoutube.com Overcoming these synthetic hurdles is crucial for fully realizing the therapeutic potential of compounds like Formamide, N-(1-adamantyl-1-propyl)-.

Despite these challenges, there are significant opportunities in adamantyl chemistry. The rigid, three-dimensional structure of adamantane provides a unique scaffold for the precise spatial arrangement of functional groups, which can lead to highly selective interactions with biological targets. publish.csiro.au The lipophilicity of the adamantane cage can be leveraged to improve the pharmacokinetic properties of drugs, such as their absorption and metabolic stability. nih.govpensoft.net

The development of novel adamantane-based drug delivery systems, such as liposomes and dendrimers, is a promising area of research. nih.govmdpi.com The adamantane moiety can act as a hydrophobic anchor, facilitating the incorporation of drugs into these delivery systems. pensoft.net Furthermore, the application of adamantane derivatives extends beyond medicine into materials science, where their unique properties are being explored for the development of new polymers and nanomaterials. pensoft.net

Q & A

Q. What statistical methods ensure reproducibility in studies involving this compound?

  • Methodological Answer : Apply ANOVA to assess inter-experimental variability and Bland-Altman plots for method comparison. Use open-source platforms like R or Python for transparent data analysis .

Q. How can chemical software enhance experimental design for derivatives of this compound?

  • Methodological Answer : Leverage Cheminformatics tools (e.g., RDKit) to generate virtual libraries of analogs. Simulate synthetic pathways using retrosynthesis software (e.g., Synthia) to prioritize feasible routes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.